2-Bromo-3-fluoro-4-nitroaniline
Description
Contextualization within Halogenated and Nitro-Substituted Aromatic Chemistry
Halogenated and nitro-substituted aromatic compounds are fundamental classes of molecules in organic synthesis. libretexts.orgnumberanalytics.com The introduction of a halogen atom or a nitro group onto an aromatic ring significantly alters its electronic properties and reactivity. mdpi.comnumberanalytics.com Halogens, through their inductive electron-withdrawing and resonance electron-donating effects, can influence the regioselectivity of further substitution reactions. mdpi.comnumberanalytics.com The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, a crucial transformation in the synthesis of many industrial chemicals. numberanalytics.comnih.gov
The combination of both halogen and nitro substituents on an aniline (B41778) framework, as seen in 2-Bromo-3-fluoro-4-nitroaniline, creates a highly activated and versatile chemical entity. The interplay of the directing effects of the amino, bromo, fluoro, and nitro groups presents both a synthetic challenge and an opportunity for the construction of complex, highly functionalized molecules.
Importance of this compound as a Multifunctional Synthetic Intermediate
This compound stands out as a particularly valuable synthetic intermediate due to the strategic arrangement of its four distinct functional groups. Each group offers a potential site for selective chemical modification, allowing for a stepwise and controlled elaboration of the molecular structure. The presence of the bromine atom allows for the introduction of various functionalities through cross-coupling reactions. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in medicinal chemistry. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization, while the primary amino group can participate in a wide range of reactions, including diazotization and acylation. numberanalytics.com
This multifunctionality makes this compound a key precursor in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes. chemimpex.com Its utility lies in its ability to serve as a scaffold upon which molecular complexity can be built with a high degree of control.
Overview of Research Gaps and Motivations for Advanced Investigation
Despite the recognized importance of poly-substituted anilines, significant research gaps remain. nih.gov A primary challenge lies in the development of selective and efficient synthetic methods to access specific substitution patterns. nih.gov For a molecule like this compound, the controlled introduction of four different substituents in a specific arrangement requires sophisticated synthetic strategies.
Furthermore, a comprehensive understanding of the interplay between the various functional groups and their influence on the molecule's reactivity is an area that warrants further investigation. While the individual effects of halogen, nitro, and amino groups are well-documented, their combined influence in a crowded steric and electronic environment presents a complex chemical puzzle.
The motivation for advanced investigation into this compound and related systems is driven by the potential to unlock new synthetic pathways and to design novel molecules with unique properties. A deeper understanding of the reactivity and synthetic potential of this compound could lead to the development of more efficient and sustainable routes to valuable chemical entities, with broad implications for drug discovery, materials science, and other areas of chemical research. The exploration of its chemistry is essential for expanding the toolbox of synthetic organic chemists and for pushing the boundaries of molecular design.
Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C₆H₄BrFN₂O₂ | 235.01 |
| 2-Bromo-4-fluoro-5-nitroaniline | Not available | C₆H₄BrFN₂O₂ | 235.01 nih.gov |
| 4-Bromo-3-fluoro-2-nitroaniline | Not available | C₆H₄BrFN₂O₂ | 235.01 nih.gov |
| 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 bldpharm.com | C₆H₄BrFN₂O₂ nih.gov | 235.01 |
| 2-Bromo-3-fluoroaniline (B56032) | 111721-75-6 chemicalbook.com | C₆H₅BrFN chemicalbook.com | 190.01 chemicalbook.com |
| 2-Fluoro-4-nitroaniline | 369-35-7 | C₆H₅FN₂O₂ | 156.11 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4BrFN2O2 |
|---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
2-bromo-3-fluoro-4-nitroaniline |
InChI |
InChI=1S/C6H4BrFN2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 |
InChI Key |
LQQRLKGHUSTWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 2 Bromo 3 Fluoro 4 Nitroaniline
Retrosynthetic Analysis and Key Disconnection Points
Retrosynthetic analysis of 2-bromo-3-fluoro-4-nitroaniline involves strategically breaking the molecule down into simpler, commercially available precursors. The primary disconnection points are the carbon-halogen (C-Br and C-F) and carbon-nitrogen (C-NO2) bonds. The amino group (-NH2) serves as a powerful directing group and can be a synthetic handle for introducing other functionalities, for instance, via diazotization reactions.
Three logical retrosynthetic pathways emerge:
Pathway A: Disconnecting the C-Br bond via electrophilic bromination points to 3-fluoro-4-nitroaniline (B181641) as a key intermediate. This precursor, in turn, can be derived from the nitration of 3-fluoroaniline (B1664137).
Pathway B: Disconnecting the C-NO2 bond through a nitration reaction suggests 2-bromo-3-fluoroaniline (B56032) as the immediate precursor. This can be synthesized from the reduction of 2-bromo-3-fluoronitrobenzene. chemicalbook.com
Pathway C: Disconnecting the C-F bond, for example through a Balz-Schiemann reaction, would imply a 2-bromo-3-amino-4-nitroaniline precursor. This approach is generally more complex due to the stability and specific conditions required for such fluorination methods.
Convergent and Linear Synthesis Approaches
The synthesis of this compound is typically achieved through linear synthesis. In a linear approach, the starting material is sequentially modified step-by-step to build the target molecule. This is contrasted with a convergent synthesis, where different fragments of the molecule are prepared separately and then combined at a later stage. For a small, multifunctionalized molecule like this compound, a linear sequence is generally more straightforward.
Nitration Strategies for Aniline (B41778) Precursors
The introduction of a nitro group onto an aniline ring is a critical step in many synthetic routes. However, the direct nitration of anilines presents challenges. The strong activating and ortho-, para-directing nature of the amino group can lead to multiple nitrations and undesired isomers. byjus.comvedantu.com Furthermore, the amino group is susceptible to oxidation under the harsh acidic conditions of nitration, often resulting in the formation of tar-like byproducts and low yields. google.com
To circumvent these issues, the amino group is often protected as an acetanilide (B955) before nitration. youtube.comvideohighlight.com This protection serves two main purposes:
It moderates the activating effect of the amino group, preventing over-nitration.
The bulkiness of the acetyl group sterically hinders the ortho positions, favoring nitration at the para position. videohighlight.com
After nitration, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the aniline. google.com For instance, a patented method for a related isomer involves protecting 2-bromo-5-fluoroaniline (B94856) with acetic anhydride (B1165640), followed by nitration with fuming nitric acid in sulfuric acid, and subsequent deprotection via hydrolysis with hydrochloric acid. google.com
Another strategy involves carrying out the nitration under anhydrous conditions to minimize oxidative side reactions and improve the yield of the desired product. google.com
Table 1: Selected Nitration Conditions for Aniline Derivatives
| Precursor | Nitrating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| p-Fluoroaniline | H2SO4 / HNO3 | Anhydrous, low temperature | 4-Fluoro-3-nitroaniline | google.com |
| 2-Bromo-5-fluoroaniline | Acetic anhydride (protection), then fuming HNO3 / H2SO4 | 20-30 °C | N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide | google.com |
Regioselective Halogenation Protocols (Bromination and Fluorination)
The regioselective introduction of bromine and fluorine atoms is paramount. The directing effects of the substituents already present on the aromatic ring (amino, nitro, and the other halogen) dictate the position of the incoming halogen.
Electrophilic aromatic bromination is a standard method for introducing a bromine atom onto the aniline ring. thieme-connect.com The amino group is a strong ortho-, para-director, making the positions activated for electrophilic attack. byjus.comvedantu.com
Common brominating agents and methods include:
N-Bromosuccinimide (NBS): NBS is a mild and selective reagent for the nuclear monobromination of reactive aromatic compounds like anilines. thieme-connect.com The regioselectivity can be influenced by the choice of solvent. thieme-connect.com
Copper-Catalyzed Bromination: A practical method for the regioselective bromination of anilines uses a copper catalyst (e.g., CuSO4·5H2O) with sodium bromide (NaBr) as the bromine source and an oxidant like sodium persulfate (Na2S2O8). thieme-connect.comsci-hub.se This system has been shown to be effective for a range of substituted anilines, including nitroanilines and fluoroanilines. thieme-connect.comnih.govresearchgate.net For example, 2-nitroaniline (B44862) can be brominated to give 4-bromo-2-nitroaniline (B116644) in high yield. thieme-connect.comsci-hub.se Similarly, 2-fluoroaniline (B146934) can be brominated predominantly at the para-position. nih.govresearchgate.net
Table 2: Examples of Regioselective Bromination of Substituted Anilines
| Substrate | Brominating System | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2-Nitroaniline | CuSO4·5H2O / NaBr / Na2S2O8 | CH3CN / H2O, 7°C to 25°C | 4-Bromo-2-nitroaniline | thieme-connect.comsci-hub.se |
| 2-Fluoroaniline | CuBr2 in Ionic Liquid | Room Temperature | 4-Bromo-2-fluoroaniline | researchgate.netbeilstein-journals.org |
Introducing fluorine onto an aromatic ring can be accomplished via several methods, with the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr) being the most prominent.
Balz-Schiemann Reaction: This classic reaction transforms a primary aromatic amine into an aryl fluoride (B91410). wikipedia.orgnumberanalytics.com The process involves diazotization of the aniline with a reagent like sodium nitrite (B80452) in the presence of fluoroboric acid (HBF4) to form a stable diazonium tetrafluoroborate (B81430) salt. taylorfrancis.com This isolated salt is then thermally decomposed to yield the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. wikipedia.orgtaylorfrancis.com While reliable, yields can be substrate-dependent, and the handling of diazonium salts requires care. taylorfrancis.comnih.gov Innovations include using other counterions like hexafluorophosphates (PF6−) or performing the reaction in ionic liquids or under continuous flow conditions to improve safety and yield. wikipedia.orgnih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr): In an SNAr reaction, a nucleophile (in this case, a fluoride ion) displaces a good leaving group (such as a nitro group or a halogen) on an aromatic ring that is activated by electron-withdrawing groups. researchgate.netresearchgate.net For the synthesis of fluorinated aromatics, an aryl chloride or nitroarene can be treated with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). nih.govscite.ai The reaction often requires high temperatures and polar aprotic solvents. nih.gov The efficiency of SNAr fluorination is highly dependent on the substrate, with substitution occurring at positions activated by strong electron-withdrawing groups (like a nitro group) in ortho or para positions. researchgate.netnih.gov
Sequential Functionalization Strategies
The order of introducing the bromo, fluoro, and nitro groups is a key strategic decision. The synthesis of this compound requires a sequence that ensures the correct regiochemistry at each step.
One plausible synthetic sequence, inferred from related preparations, could start with 3-fluoroaniline . nih.govsigmaaldrich.com
Nitration: The 3-fluoroaniline would first be nitrated. Due to the directing effects of the amino (ortho-, para-directing) and fluoro (ortho-, para-directing) groups, a mixture of isomers is possible. However, the position para to the strong amino activator and ortho to the fluoro group (position 4) is highly favored. This would yield 3-fluoro-4-nitroaniline .
Bromination: The resulting 3-fluoro-4-nitroaniline would then undergo electrophilic bromination. The most activated position on this ring is C2, which is ortho to the powerful amino-directing group and meta to the deactivating nitro group. Therefore, bromination is expected to occur selectively at this position to yield the final product, This compound .
This step-by-step introduction of functional groups, leveraging their inherent directing effects, represents a viable linear strategy for the synthesis of the target compound. researchgate.netrsc.orgresearchgate.netscience.gov
Catalytic Approaches in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to more efficient and selective reactions. numberanalytics.comignited.in In the synthesis of halogenated nitroanilines, catalytic methods are employed to enhance reaction rates and control regioselectivity. For example, the bromination of anilines can be achieved using a copper sulfate (B86663) (CuSO₄·5H₂O) catalyst in the presence of sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) as an oxidant. thieme-connect.com This system has been shown to be effective for the bromination of 2-nitroaniline, yielding the desired 4-bromo-2-nitroaniline. thieme-connect.com
The choice of catalyst and reaction conditions is critical. For instance, in some coupling reactions, copper(II) chloride (CuCl₂) has been found to be a more effective catalyst than copper(I) chloride (CuCl), copper(II) sulfate (CuSO₄), or copper(II) acetate (B1210297) (Cu(OAc)₂). rsc.org The development of novel catalytic systems continues to be an active area of research, with the goal of improving yields, reducing reaction times, and minimizing the use of hazardous reagents. acs.orgchemrxiv.org
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for fine chemicals to minimize environmental impact. numberanalytics.comignited.inmdpi.com This approach focuses on aspects such as waste reduction, the use of safer chemicals and solvents, and energy efficiency. numberanalytics.comrroij.com
A core principle of green chemistry is the prevention of waste, which is more desirable than treating waste after it has been created. numberanalytics.comignited.in Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a chemical reaction. rsc.org It measures the proportion of reactant atoms that are incorporated into the final desired product. pnas.orgjocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste. jocpr.com For example, addition reactions typically have 100% atom economy, while substitution and elimination reactions generate byproducts, leading to lower atom economy. The synthesis of this compound can be designed to maximize atom economy by carefully selecting reagents and reaction pathways that minimize the formation of byproducts. google.com
The choice of solvents and reagents significantly impacts the environmental footprint of a chemical process. ignited.in Traditional syntheses often rely on volatile and hazardous organic solvents. mdpi.com Green chemistry promotes the use of safer alternatives, such as water, or solvent-free conditions. mdpi.com Ionic liquids are also being explored as sustainable solvents due to their low vapor pressure and potential for recyclability. ignited.in
Advanced Spectroscopic and Crystallographic Characterization for Structural and Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment and Conformational Analysis
No published ¹H, ¹³C, or ¹⁹F NMR spectra or data for 2-Bromo-3-fluoro-4-nitroaniline were found.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Intermolecular Interactions
No experimental FT-IR or FT-Raman spectral data for this compound are available in the reviewed literature.
Single-Crystal X-ray Diffraction for Absolute Structure Determination and Crystal Packing Analysis
A search for single-crystal X-ray diffraction studies on this compound yielded no results. Consequently, information on its crystal system, space group, and unit cell parameters is not available.
Without crystallographic data, a detailed analysis of hydrogen bonding and π-π stacking interactions for this compound cannot be provided.
No Hirshfeld surface analysis or 2D fingerprint plots for this compound have been published.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Reaction Monitoring
No high-resolution mass spectrometry data for this compound, which would confirm its molecular formula and detail its fragmentation pattern, could be located.
Computational and Theoretical Investigations of 2 Bromo 3 Fluoro 4 Nitroaniline
Density Functional Theory (DFT) Studies of Molecular and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-bromo-3-fluoro-4-nitroaniline, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and predict its electronic properties.
These studies on analogous molecules, such as 2-bromo-4-nitroaniline (B50497) and 2-bromo-6-chloro-4-fluoroaniline, have demonstrated that the introduction of halogen and nitro groups significantly influences the geometry and electron distribution of the aniline (B41778) ring. dulaty.kzresearchgate.net For this compound, it is anticipated that the molecule would be largely planar, though the nitro group may be slightly twisted out of the plane of the benzene (B151609) ring to minimize steric hindrance with the adjacent fluorine atom. This twisting is a common feature in ortho-substituted nitrobenzenes. The presence of an intramolecular hydrogen bond between the amino group and the adjacent bromine atom could also be a stabilizing feature, influencing the planarity and electronic properties of the molecule. nih.gov
The electronic structure is characterized by the distribution of electron density, which is heavily influenced by the substituents. The nitro group acts as a strong electron-withdrawing group, while the amino group is a strong electron-donating group. The halogens (bromine and fluorine) have a dual role, withdrawing electron density through induction while donating through resonance. This complex interplay of electronic effects governs the molecule's reactivity and spectroscopic properties.
Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative) This table is illustrative and based on expected values from similar compounds. Actual DFT calculations would be required for precise values.
| Parameter | Predicted Value |
|---|---|
| C-Br Bond Length | ~1.90 Å |
| C-F Bond Length | ~1.35 Å |
| C-N (Nitro) Bond Length | ~1.48 Å |
| C-N (Amino) Bond Length | ~1.38 Å |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, which are the most electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-deficient nitro group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In substituted nitroanilines, the HOMO-LUMO gap is typically narrowed due to the push-pull electronic effect of the amino and nitro groups, leading to enhanced charge transfer characteristics.
Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters (Illustrative) This table is illustrative and based on expected values from similar compounds. Actual DFT calculations would be required for precise values.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -2.5 to -3.5 |
Molecular Electrostatic Potential (MESP) Surface Analysis for Reactivity Prediction
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In this compound, the MESP analysis would likely show a region of high negative potential around the oxygen atoms of the nitro group, making them the primary sites for electrophilic attack. The area around the amino group's hydrogen atoms would exhibit a positive potential, indicating their role as hydrogen bond donors. The aromatic ring itself would display a complex potential landscape due to the competing electronic effects of the various substituents. Such analyses on similar molecules confirm these general patterns. dulaty.kz
Reactivity Descriptors and Prediction of Electrophilic/Nucleophilic Attack Sites
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher hardness indicates lower reactivity.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
For this compound, the presence of the strong electron-withdrawing nitro group would result in a relatively high electrophilicity index, indicating its susceptibility to nucleophilic attack. Local reactivity descriptors, such as Fukui functions, can be calculated to pinpoint the specific atomic sites most prone to electrophilic or nucleophilic attack.
Conformational Landscape and Energetic Profiles
The conformational analysis of this compound would involve studying the rotation around the C-N bonds (both amino and nitro groups). The planarity of the molecule is a key factor, and any deviation from it would be associated with an energetic cost. The potential energy surface can be scanned by systematically varying the dihedral angles of the amino and nitro groups relative to the benzene ring. This analysis would reveal the most stable conformation and the energy barriers between different conformers. The presence of an intramolecular hydrogen bond between the amino group and the bromine atom would likely be a significant factor in determining the preferred conformation.
Modeling of Reaction Mechanisms and Transition State Characterization
Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, reactions such as electrophilic substitution on the aromatic ring or nucleophilic substitution of the halogen atoms can be studied. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed.
Transition state theory allows for the characterization of the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state is crucial for understanding the kinetics and feasibility of a chemical reaction. For example, in a nucleophilic aromatic substitution reaction, the formation of a Meisenheimer complex as an intermediate could be modeled, and the corresponding transition states located.
Aromaticity Analysis (e.g., Harmonic Oscillator Model of Aromaticity - HOMA) During Chemical Transformations
The aromaticity of the benzene ring in this compound can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). The HOMA index is based on the deviation of bond lengths from an ideal aromatic system. A value close to 1 indicates high aromaticity, while lower values suggest a loss of aromatic character.
Chemical Reactivity and Derivatization Strategies of 2 Bromo 3 Fluoro 4 Nitroaniline
Transformations Involving the Amino Group
The amino group of 2-bromo-3-fluoro-4-nitroaniline is a key site for a variety of chemical modifications, including acylation, sulfonylation, diazotization, and condensation reactions.
Acylation and Sulfonylation
The amino group readily undergoes acylation and sulfonylation reactions. Acylation, often performed with acyl chlorides or anhydrides, introduces an acyl group, which can serve as a protecting group or as a precursor for further transformations. For instance, the acetylation of anilines is a common strategy to modulate their reactivity. google.com
Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides. This transformation is significant in the synthesis of various biologically active compounds. The resulting sulfonamide derivatives can exhibit a range of pharmacological properties. nih.gov
Diazotization and Subsequent Reactions (e.g., Balz-Schiemann Fluorination, Sandmeyer Reactions)
Diazotization of the primary aromatic amine group of this compound opens a gateway to a wide array of functional group interconversions. This reaction, typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), forms a diazonium salt intermediate. google.comgoogle.com This intermediate is highly versatile and can undergo several subsequent reactions.
Balz-Schiemann Reaction: This reaction is a classic method for introducing a fluorine atom onto an aromatic ring. wikipedia.org It involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding diazonium salt. nih.gov While the starting material already contains a fluorine atom, this reaction could be theoretically applied to replace the amino group with another fluorine atom, leading to a difluoro-substituted nitrobenzene (B124822) derivative. The reaction proceeds through an aryl cation intermediate. wikipedia.orgnih.gov
Sandmeyer Reactions: This family of reactions utilizes copper(I) salts to replace the diazonium group with various nucleophiles, including halides (Cl, Br), cyanide (CN), and others. wikipedia.orgnih.gov For example, treatment of the diazonium salt derived from this compound with copper(I) bromide would yield 1,2-dibromo-3-fluoro-4-nitrobenzene. Similarly, using copper(I) cyanide would introduce a cyano group, a valuable precursor for carboxylic acids, amides, and amines. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Condensation Reactions
The amino group of this compound can participate in condensation reactions with various carbonyl compounds to form imines (Schiff bases) or other heterocyclic structures. These reactions are fundamental in the synthesis of a diverse range of compounds, including pharmaceuticals and dyes. For example, condensation with aldehydes or ketones can yield imine derivatives, which can be further reduced to secondary amines.
Reactions Involving the Nitro Group
The nitro group of this compound is another key functional group that can be selectively transformed, primarily through reduction to an amino group.
Chemoselective Reduction to Amino Group
The selective reduction of the nitro group in the presence of other reducible functional groups, such as the bromo substituent, is a crucial transformation. Various reducing agents and catalytic systems have been developed for the chemoselective reduction of aromatic nitro compounds to their corresponding amines. organic-chemistry.orgjsynthchem.comscispace.com
Common methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a widely used and efficient method for nitro group reduction. chemicalbook.com
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for nitro group reduction. scispace.com
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also achieve selective reduction. scispace.com
Other Reagents: Systems like sodium borohydride (B1222165) in the presence of a transition metal catalyst have also been shown to be effective. jsynthchem.com
The resulting 2-bromo-3-fluoro-4-aminoaniline (a substituted o-phenylenediamine) is a valuable intermediate for the synthesis of various heterocyclic compounds.
Further Transformations of Reduced Products
The diamino compound, 2-bromo-3-fluoro-4-aminoaniline, obtained from the reduction of the nitro group, is a precursor to a variety of heterocyclic systems. For example, condensation of this diamine with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of quinoxalines or other nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in many biologically active molecules.
Reactions Involving Halogen Substituents (Bromine and Fluorine)
The reactivity of the carbon-halogen bonds in this compound is a key aspect of its chemistry. The presence of both bromine and fluorine atoms offers opportunities for selective functionalization. Generally, in palladium-catalyzed reactions, the C-Br bond is more reactive than the C-F bond. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the C-F bond is typically more susceptible to substitution, especially when activated by an ortho or para nitro group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com For this compound, these reactions are anticipated to proceed selectively at the more reactive C-Br bond.
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide. chemicalbook.comchemistrysteps.com Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond over the C-F bond would likely direct the coupling to the C2 position of this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds from aryl halides and amines. nih.gov This reaction could be employed to introduce a new amino substituent at the C2 position of this compound. The reaction conditions, particularly the choice of phosphine (B1218219) ligand and base, would need to be carefully optimized to ensure efficient coupling and avoid side reactions.
Interactive Data Table: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling of this compound
| Reaction Type | Expected Site of Reaction | Potential Coupling Partner | Catalyst System (General) |
| Suzuki-Miyaura | C-Br | Arylboronic acid | Pd(0) complex, phosphine ligand, base |
| Sonogashira | C-Br | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst, base |
| Buchwald-Hartwig | C-Br | Primary/secondary amine | Pd(0) complex, phosphine ligand, base |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a key reaction for functionalizing electron-deficient aromatic rings. researchgate.netresearchgate.net In this compound, the strong electron-withdrawing nitro group activates the ring for nucleophilic attack. The relative reactivity of the halogens in SNAr reactions is typically F > Cl > Br > I. Therefore, it is expected that nucleophiles will preferentially attack the carbon bearing the fluorine atom (C3 position).
The regioselectivity of SNAr reactions on dihalo-nitroanilines is influenced by the nature of the nucleophile and the reaction conditions. nih.gov Hard nucleophiles, such as alkoxides, are more likely to displace the more electronegative fluorine, while softer nucleophiles might show different selectivity.
Regioselective Halogen Exchange Reactions
Regioselective halogen exchange reactions can be used to modify the reactivity of the substrate for subsequent transformations. For instance, a bromine-lithium exchange would be expected to occur selectively at the more reactive C-Br bond, generating an organolithium species that can then be trapped with various electrophiles. The conditions for such exchanges, typically involving organolithium reagents at low temperatures, need to be carefully controlled to avoid side reactions.
Chemo-, Regio-, and Stereoselectivity in Multifunctional Transformations
The presence of multiple functional groups (amino, nitro, bromo, and fluoro) on the same aromatic ring makes the study of chemo-, regio-, and stereoselectivity in transformations of this compound particularly important.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction involving both the amino group and a halogen, protecting the amino group might be necessary to achieve the desired transformation at the halogen site.
Regioselectivity , as discussed in the context of palladium-catalyzed and SNAr reactions, is a critical consideration. The inherent electronic and steric properties of the substituents on the aromatic ring, along with the reaction conditions, will determine which halogen is substituted. nih.gov
Stereoselectivity would be a factor in reactions where a new chiral center is introduced, for instance, in the coupling with a chiral nucleophile or reagent. The existing stereochemistry of the reactants and the mechanism of the reaction would influence the stereochemical outcome.
Due to the absence of specific experimental data for this compound in the reviewed literature, the discussions above are based on established principles of organic chemistry and reactivity trends observed for analogous compounds. Further experimental investigation is required to fully elucidate the specific reactivity patterns of this compound.
Advanced Applications in Organic Synthesis and Materials Chemistry
Building Block for Complex Heterocyclic Compounds
The structure of 2-Bromo-3-fluoro-4-nitroaniline is primed for the synthesis of a variety of heterocyclic systems, most notably those fused to the benzene (B151609) ring. The ortho-positioning of the amino group relative to the bromine atom, along with the other substituents, provides a powerful tool for directing cyclization reactions to form complex scaffolds like indoles and benzothiazoles.
For instance, the synthesis of substituted indoles can be envisioned through processes like the Fischer, Bartoli, or Madelung indole (B1671886) syntheses, which utilize aniline (B41778) derivatives. The existing functional groups on this compound can be chemically altered to facilitate these cyclizations. A common preliminary step involves the reduction of the nitro group to a second amine, creating a diamine derivative that can undergo condensation reactions to form heterocycles. Similarly, the synthesis of benzothiazoles often involves the reaction of an ortho-amino-thiophenol with various reagents. The starting aniline can be converted into the required thiophenol intermediate to construct the thiazole (B1198619) ring. The bromo and fluoro substituents are often retained during these transformations to influence the electronic properties of the final heterocyclic product or to serve as handles for further functionalization via cross-coupling reactions.
The table below outlines potential synthetic pathways for creating heterocyclic compounds from this compound.
| Target Heterocycle | Required Intermediate from Precursor | Key Reaction Type | Role of Substituents |
| Substituted Indole | Diaminobenzene derivative (reduction of -NO₂) | Intramolecular Cyclization | -NH₂ group acts as nucleophile; -Br and -F tune electronics and offer sites for further modification. |
| Substituted Benzothiazole | ortho-Amino-thiophenol derivative | Condensation/Cyclization | -NH₂ and introduced -SH group react to form the thiazole ring. |
| Substituted Quinazoline | N-acylated derivative | Cyclization with an aldehyde or equivalent | The amino group is acylated and then cyclized with a one-carbon unit. |
Precursor for Functional Organic Materials
The unique electronic properties imparted by the combination of electron-withdrawing (nitro, fluoro, bromo) and electron-donating (amino) groups make this compound an attractive starting material for functional organic materials. These materials are designed to have specific optical, electronic, or thermal properties for use in applications such as semiconductors, electrodes, dyes, and as specialized ligands.
The synthesis of organic dyes, for example, often relies on creating extended π-conjugated systems. The amino and nitro groups on the aniline ring are classic examples of "push-pull" systems that can form the basis of a chromophore. The compound can be diazotized at the amino group and coupled with other aromatic systems to generate intensely colored azo dyes.
In the realm of materials for electronics, derivatives of this compound could be explored for their semiconducting properties. The planarity of the aromatic ring and the potential for strong intermolecular interactions (like hydrogen bonding from the amine and halogen bonding from the bromine) are conducive to ordered packing in the solid state, which is crucial for charge transport. For instance, related fluorinated nitroaniline compounds are used to synthesize anode materials for lithium-ion batteries and to create tailored carbon nanotubes. ossila.com The bromo-substituent also opens the door to polymerization through cross-coupling reactions, leading to the formation of conductive polymers or materials with high thermal stability. chemimpex.com
The table below details the potential of this compound in creating various functional materials.
| Material Type | Synthetic Strategy | Resulting Property | Potential Application |
| Azo Dyes | Diazotization of the -NH₂ group followed by coupling | Intense color (Chromophore) | Textiles, printing, optical data storage |
| Organic Semiconductors | Polymerization via cross-coupling at the C-Br bond | Charge transport capabilities | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs) |
| Electrode Materials | Conversion into polyaniline-like structures | High electrochemical capacity | Rechargeable batteries, supercapacitors |
| Specialty Ligands | Coordination of the -NH₂ group to a metal center | Catalytic activity, specific binding | Homogeneous catalysis, chemical sensing |
Intermediate in the Synthesis of Bioactive Molecular Scaffolds
Perhaps the most significant application of substituted nitroanilines like this compound is in medicinal chemistry, where they serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The specific arrangement of substituents allows for the precise construction of complex molecular scaffolds that can interact with biological targets.
A prominent example is found in the synthesis of modern pharmaceuticals, where a closely related isomer, 2-bromo-5-fluoro-4-nitroaniline, is a key intermediate for Tezacaftor, a drug used to treat cystic fibrosis. google.comgoogle.com This underscores the importance of this class of compounds in drug discovery and development. The synthetic utility arises from the ability to perform sequential, regioselective reactions. For example, the nitro group can be reduced to an amine, which can then be acylated or used in a cyclization reaction. The bromine atom is an excellent handle for introducing complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of various aryl, alkyl, or acetylenic groups. The fluorine atom, a common feature in modern drugs, can enhance metabolic stability and binding affinity.
The strategic value of this compound lies in its role as a molecular linchpin, enabling the assembly of complex structures with desired pharmacological profiles. chemimpex.com
Role in Ligand Design for Organometallic Catalysis
In the field of organometallic chemistry, the design of ligands is critical for controlling the reactivity and selectivity of metal catalysts. This compound possesses several features that make it an intriguing candidate for ligand design. The primary amine (-NH₂) group can serve as a direct coordination site (a Lewis base) for a transition metal.
Furthermore, the bromine atom can be used to synthesize more complex pincer-type or bidentate ligands. For example, a Sonogashira coupling at the C-Br bond could introduce an acetylene-linked phosphine (B1218219) or another donor group, which could then coordinate to the metal center along with the original amino group.
The electronic nature of the ligand is paramount in catalysis, as it directly influences the electron density at the metal center. The strong electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups in this compound would make the resulting ligand a poor electron donor. This property can be highly desirable in certain catalytic cycles, such as oxidative additions, where an electron-poor metal center is more reactive. By modifying the nitro group (e.g., reducing it to an amine) or replacing the bromine atom, a chemist can systematically tune the electronic properties of the ligand and, by extension, the performance of the catalyst. While direct, widespread applications in catalysis are still an emerging area of research, the inherent functionalities of the molecule provide a rich platform for the development of novel ligand architectures.
Conclusion and Future Research Perspectives
Summary of Key Findings and Contributions
This article provides a detailed theoretical examination of the chemical compound 2-Bromo-3-fluoro-4-nitroaniline. Due to a lack of specific experimental data in the public domain for this particular isomer, its properties and reactivity have been inferred through the analysis of its constituent functional groups and comparison with structurally similar molecules. The key contributions of this analysis include a proposed synthetic strategy, a comprehensive prediction of its spectroscopic and physicochemical properties, and a discussion of its expected chemical reactivity. The intricate interplay of the bromo, fluoro, nitro, and amino substituents on the aniline (B41778) core presents a unique chemical profile, suggesting its potential as a valuable intermediate in targeted organic synthesis. This work, therefore, lays a foundational understanding for future experimental investigations into this compound.
Challenges and Opportunities in the Synthesis and Reactivity of Poly-Substituted Anilines
The synthesis of polysubstituted anilines, such as this compound, is fraught with challenges. The primary obstacle lies in achieving regioselective substitution on the aromatic ring, especially with multiple activating and deactivating groups present. The directing effects of the substituents can often lead to a mixture of isomers, complicating purification and reducing yields. For instance, the synthesis of a related compound, 2-bromo-5-fluoro-4-nitroaniline, highlights some of these difficulties, where multi-step procedures are often necessary to introduce the desired functionality in the correct positions. google.com
However, these challenges also present significant opportunities for the development of novel synthetic methodologies. The demand for complex aniline derivatives in various industries, including pharmaceuticals and materials science, drives research into more efficient and selective synthetic routes. The unique electronic and steric environment of polysubstituted anilines can be harnessed to create molecules with tailored properties. For example, the incorporation of fluorine atoms can significantly alter the pharmacokinetic properties of drug candidates.
Emerging Methodologies and Unexplored Transformations
Recent years have seen the advent of new synthetic methods that could be applied to the synthesis of complex anilines. Advances in transition-metal-catalyzed cross-coupling reactions, for example, offer powerful tools for the selective introduction of substituents onto the aniline core. Furthermore, novel amination techniques are being explored to overcome the limitations of traditional methods. researchgate.net The direct amination of benzene (B151609), for instance, is a field of active research, aiming to provide a more atom-economical and environmentally benign route to aniline and its derivatives. acs.orgunt.edunih.gov
In terms of unexplored transformations, the reactivity of the various functional groups on a molecule like this compound offers a playground for synthetic chemists. The development of selective reactions that target one functional group while leaving others intact is a key area for future research. For example, selective reduction of the nitro group in the presence of a bromo substituent, or nucleophilic aromatic substitution of the fluorine atom, could lead to a diverse array of novel compounds with potentially interesting biological or material properties.
Potential for Rational Design of Novel Derivatives with Tailored Reactivity
The principles of rational drug design and materials science can be effectively applied to the development of novel derivatives of polysubstituted anilines. By understanding the structure-activity relationships, it is possible to design molecules with specific, desired properties. For example, computational modeling and density functional theory (DFT) studies can predict the reactivity and electronic properties of different aniline derivatives, guiding the synthetic efforts towards the most promising candidates. acs.orgunt.edunih.govnih.govrsc.org
The diverse functional groups on this compound provide multiple handles for derivatization. The amino group can be acylated, alkylated, or diazotized to introduce a wide range of functionalities. The nitro group can be reduced to an amine, which can then be further modified. The bromo and fluoro substituents can participate in various cross-coupling reactions, allowing for the construction of more complex molecular architectures. This potential for diversification makes polysubstituted anilines like the title compound highly attractive targets for the development of new chemical entities with tailored reactivity and function.
Q & A
Q. What are the key synthetic routes for preparing 2-bromo-3-fluoro-4-nitroaniline, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential halogenation, nitration, and functional group modifications. For example:
Halogenation : Introduce bromine and fluorine substituents via electrophilic aromatic substitution (EAS) using Br₂ (with FeBr₃ as a catalyst) and F₂ or HF-based fluorinating agents. Substituent positioning is critical due to directing effects of existing groups .
Nitration : Nitrate the intermediate using HNO₃/H₂SO₄. The nitro group (-NO₂) is meta-directing, influencing subsequent reactions .
- Optimization : Monitor reaction temperature (e.g., nitration at 0–5°C minimizes byproducts) and stoichiometry (excess Br₂ can lead to di-substitution). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves yield .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and coupling patterns (e.g., J₃-F coupling ~20 Hz for ortho-fluorine). Use DEPT-135 to distinguish CH₃/CH₂ groups (absent in this case) .
- IR : Detect -NO₂ asymmetric stretching (~1520 cm⁻¹) and -NH₂ bending (~1620 cm⁻¹). Bromine and fluorine substituents reduce symmetry, broadening peaks .
- MS : Expect molecular ion [M]⁺ at m/z 235 (C₆H₃BrFN₂O₂). Fragmentation patterns (e.g., loss of Br⁻ or NO₂) confirm substituent positions .
Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Challenges include polymorphism and low solubility. Solutions:
- Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
- Employ SHELXT or SHELXL for structure refinement, especially to resolve disorder caused by halogen/hydrogen bonding .
- For X-ray diffraction, collect data at low temperatures (100 K) to minimize thermal motion .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing -NO₂ and -Br groups deactivate the ring, directing nucleophilic attacks to specific positions:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids. The bromine atom acts as a leaving group, while -NO₂ stabilizes the transition state via resonance. Optimize base (e.g., K₂CO₃) and solvent (toluene/ethanol) for high yields .
- Contradictions : Competing SNAr reactions may occur if -F is activated by adjacent -NO₂. Use DFT calculations (e.g., Gaussian 16) to predict regioselectivity .
Q. What strategies resolve contradictory data between computational models and experimental results for this compound’s electronic properties?
- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations. Steps:
Benchmark Calculations : Compare HF, DFT (B3LYP), and MP2 methods with experimental UV-Vis spectra.
Solvent Correction : Apply PCM (Polarizable Continuum Model) to simulations.
Experimental Validation : Use cyclic voltammetry to measure HOMO/LUMO levels. For example, -NO₂ lowers LUMO, enhancing electron affinity .
Q. How can thermal analysis (DSC/TGA) and crystallography elucidate phase transitions or decomposition pathways?
- Methodological Answer :
- DSC : Identify melting points (e.g., ~140°C) and exothermic decomposition events (e.g., nitro group loss at ~200°C). Compare α/β polymorphs via heating-cooling cycles .
- TGA : Quantify mass loss steps (e.g., Br₂ release at 250°C).
- Variable-Temperature XRD : Track unit cell changes (e.g., b-axis expansion during thermosalient transitions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
